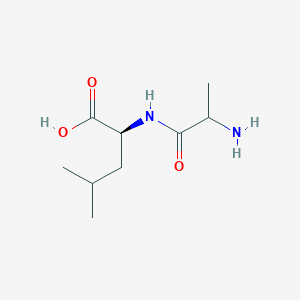

dl-Alanyl-l-leucine

Description

Significance of Dipeptides in Biochemical Systems

Dipeptides, consisting of two amino acids linked by a single peptide bond, are the simplest form of peptides. numberanalytics.com Despite their relatively simple structure, they play crucial roles in numerous biological systems. ontosight.aibachem.com They can function as building blocks for the synthesis of larger proteins, act as signaling molecules, and participate in nutrient absorption. ontosight.aiontosight.ai The diverse structures of dipeptides, arising from the combination of different amino acids, allow them to interact with various biochemical pathways. csic.es

The biological activity of dipeptides is heavily influenced by their stereochemistry, which is determined by the configuration of the constituent amino acids. numberanalytics.com Many enzymes and receptors in biological systems are specific to L-configurations of amino acids, making the stereochemistry of dipeptides a critical factor in their biological function. numberanalytics.com Dipeptides are also valuable tools in biochemical research, aiding in the study of protein structure, function, and interactions. numberanalytics.com

Overview of dl-Alanyl-l-leucine as a Model Dipeptide in Research

This compound is a dipeptide composed of a racemic mixture of alanine (B10760859) (both D- and L-isomers) and the L-isomer of leucine (B10760876). This specific combination makes it a subject of interest in research for several reasons. The presence of both D- and L-alanine (B1666807) allows for the study of stereospecificity in enzymatic reactions and transport mechanisms.

In research, this compound is often used as a laboratory-grade reagent for the synthesis of other compounds. lookchem.com For instance, it has been used as a substrate in studies investigating the catalytic hydrolysis of dipeptides by various minerals. researchgate.net One such study used D-alanyl-l-leucine to screen the hydrolytic activities of twelve different minerals, with the release of l-leucine (B1674790) serving as an indicator of catalytic activity. researchgate.net

The table below summarizes some of the key physicochemical properties of this compound and its related isomers, which are crucial for its application in research settings.

| Property | This compound | L-Alanyl-L-leucine | dl-Alanyl-dl-leucine |

| Molecular Formula | C9H18N2O3 nih.gov | C9H18N2O3 nih.gov | C9H18N2O3 lookchem.com |

| Molecular Weight | 202.25 g/mol nih.gov | 202.25 g/mol nih.gov | 202.254 g/mol lookchem.com |

| CAS Number | 1638-60-4 nih.gov | 3303-34-2 nih.gov | 1999-42-4 lookchem.com |

| IUPAC Name | (2S)-2-(2-aminopropanoylamino)-4-methylpentanoic acid nih.gov | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid nih.gov | 2-(2-aminopropanamido)-4-methylpentanoic acid lookchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O3 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

(2S)-2-(2-aminopropanoylamino)-4-methylpentanoic acid |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6?,7-/m0/s1 |

InChI Key |

RDIKFPRVLJLMER-MLWJPKLSSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C(C)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Synthetic Methodologies for Dl Alanyl L Leucine and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides a robust and versatile platform for constructing dipeptides. These methods rely on the strategic use of protecting groups and coupling reagents to control the reaction sequence and ensure the formation of the desired peptide bond.

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS) is a classical and still widely used method for producing peptides, including dipeptides like dl-Alanyl-l-leucine. wikipedia.orged.gov This approach involves carrying out the reaction in a homogenous solution, which allows for straightforward purification and characterization of intermediates at each step. wikipedia.orgresearchgate.net

The fundamental principle of solution-phase synthesis is the sequential coupling of amino acids. wikipedia.org To synthesize a dipeptide, the N-terminus of one amino acid and the C-terminus of the other must be temporarily blocked using protecting groups. libretexts.orgmasterorganicchemistry.com This ensures that the peptide bond forms only between the desired carboxyl and amino groups. libretexts.org The unprotected carboxyl group of the N-protected amino acid is activated by a coupling reagent, which facilitates its reaction with the unprotected amino group of the C-protected amino acid. wikipedia.orgiris-biotech.de

A variety of coupling reagents are available, each with its own mechanism and efficiency. Common classes include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), and phosphonium (B103445) or uronium/guanidinium salts like PyBOP and HBTU. iris-biotech.depeptide.comsigmaaldrich.comrsc.org Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives are often used with carbodiimides to suppress side reactions, particularly racemization. wikipedia.org

Recent advancements have introduced novel condensing agents. For instance, titanium tetrachloride (TiCl4) has been effectively used as a condensing agent in a pyridine-buffered medium for dipeptide synthesis. mdpi.comnih.gov This method, especially when combined with microwave heating, can significantly shorten reaction times while maintaining high yields and the chiral integrity of the amino acids. mdpi.comnih.gov

Table 1: Comparison of Common Coupling Reagents in Solution-Phase Synthesis

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC | Widely used, cost-effective. iris-biotech.depeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | High reactivity, effective for sterically hindered couplings. wikipedia.orgsigmaaldrich.com |

| Uronium/Guanidinium Salts | HBTU, HATU, COMU® | Highly reactive, stable solutions, suitable for automated synthesis. iris-biotech.desigmaaldrich.comrsc.org |

| Lewis Acids | TiCl4 | Can act as a condensing agent, often accelerated by microwave irradiation. mdpi.comnih.gov |

Protecting Group Chemistry in Dipeptide Synthesis

The use of protecting groups is a fundamental concept in peptide synthesis, preventing unwanted side reactions and ensuring the specific formation of the desired peptide bond. masterorganicchemistry.combiosynth.com In the synthesis of a dipeptide, both the α-amino group of the N-terminal residue and the α-carboxyl group of the C-terminal residue must be protected. biosynth.com

N-Terminal Protecting Groups: The most common α-amino protecting groups are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. wikipedia.orgthermofisher.com

Boc Group: This group is introduced by reacting the amino acid with di-tert-butyl dicarbonate. It is stable under many conditions but can be removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). libretexts.orgthermofisher.com

Fmoc Group: Introduced via reaction with fluorenylmethyloxycarbonyl chloride, the Fmoc group is stable to acid but is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). libretexts.orgiris-biotech.de

C-Terminal Protecting Groups: The carboxyl group of the C-terminal amino acid is typically protected as an ester, such as a methyl or benzyl (B1604629) ester, to prevent it from reacting. libretexts.org These ester groups can be removed under specific conditions, often through saponification or hydrogenolysis, once the peptide bond has been formed. libretexts.org

Side-Chain Protecting Groups: For amino acids with reactive side chains (e.g., lysine (B10760008), aspartic acid, cysteine), additional protecting groups are necessary to prevent interference with the peptide coupling reaction. biosynth.com These "permanent" protecting groups must be stable throughout the synthesis and are typically removed in the final step. thermofisher.comiris-biotech.de For a simple dipeptide like this compound, where the side chains (methyl and isobutyl) are non-reactive, side-chain protection is not required. thermofisher.com

Table 2: Common Protecting Groups in Dipeptide Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| α-Amino Group | tert-butyloxycarbonyl | Boc | Strong acid (e.g., TFA) thermofisher.com |

| 9-fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., piperidine) iris-biotech.de | |

| α-Carboxyl Group | Methyl ester | -OMe | Saponification |

| Benzyl ester | -OBzl | Hydrogenolysis | |

| Side Chains (various) | tert-butyl | tBu | Strong acid (e.g., TFA) iris-biotech.de |

| Benzyl | Bzl | Hydrogenolysis masterorganicchemistry.com | |

| Triphenylmethyl | Trt | Mild acid thermofisher.com |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful alternative to traditional batch production for peptide synthesis. yokogawa.comrsc.org In a flow system, reagents are continuously pumped through a reactor, offering precise control over reaction parameters such as temperature, pressure, and reaction time. yokogawa.comchimia.ch This technology can lead to higher yields, improved purity, and enhanced safety, especially for reactions that are highly exothermic or involve hazardous materials. vapourtec.commanufacturingchemist.com

For peptide synthesis, flow chemistry can be applied to both solid-phase (the growing peptide is attached to a resin) and solution-phase methods. rsc.orgvapourtec.comuzh.ch Flow-based solid-phase peptide synthesis (SPPS) has seen significant advancements, with automated systems capable of rapidly producing peptides. chimia.chnih.gov These systems often use packed-bed reactors where the resin is held stationary while reagent solutions flow through it. vapourtec.com This setup ensures efficient mixing and continuous removal of by-products, driving the reaction to completion. vapourtec.com

Key advantages of continuous flow synthesis in peptide production include:

Reduced Reaction Times: The ability to use higher temperatures and pressures safely can dramatically shorten the time required for each coupling and deprotection step. vapourtec.comscispace.com

Improved Efficiency and Purity: Precise control over stoichiometry and residence time minimizes side reactions and leads to a cleaner crude product. manufacturingchemist.comvapourtec.com

Scalability: Scaling up production in a flow system is often as simple as running the system for a longer period, avoiding the challenges associated with scaling up batch reactors. yokogawa.combiopharminternational.com

Automation and Process Analytical Technology (PAT): Flow systems are well-suited for automation and the integration of in-line monitoring tools (like UV or NIR spectroscopy) to track the reaction in real-time. yokogawa.comrsc.org

While much of the focus has been on solid-phase methods, solution-phase continuous flow synthesis is also being developed, offering a way to produce peptides without a solid support, which can be advantageous for certain sequences or large-scale production. yokogawa.comrsc.org

Enzymatic Synthesis of Alanyl and Leucyl Esters

Enzymatic methods offer a green and highly specific alternative to chemical synthesis. Utilizing enzymes like lipases and proteases, these biocatalytic approaches can form peptide bonds or their precursors under mild, often aqueous, conditions.

Lipase-Catalyzed Synthesis of Amino Acid Esters

Lipases are enzymes that typically catalyze the hydrolysis of fats (lipids). However, in non-aqueous or low-water environments, their catalytic activity can be reversed to synthesize ester bonds. This capability is exploited for the production of amino acid esters, which are valuable intermediates in peptide synthesis.

The lipase-catalyzed synthesis of amino acid esters involves the reaction of an amino acid with an alcohol. For instance, alanyl and leucyl esters can be synthesized by reacting alanine (B10760859) and leucine (B10760876), respectively, with an appropriate alcohol in the presence of a lipase (B570770). researchgate.netnih.gov Lipases from various sources, such as Candida rugosa, Rhizomucor miehei, and Thermomyces lanuginosus, have been successfully used for this purpose. researchgate.netmdpi.com

This enzymatic approach has also been adapted to continuous-flow systems, combining the benefits of biocatalysis with the efficiency of flow chemistry. mdpi.comsuss.edu.sg A continuous-flow procedure using lipase TL IM from Thermomyces lanuginosus has been developed for the synthesis of β-amino acid esters, demonstrating the potential for rapid and green biotransformation. mdpi.comsuss.edu.sgresearchgate.net

Protease-Mediated Peptide Formation in Aqueous Environments

Proteases are enzymes that naturally cleave peptide bonds (proteolysis). However, under specific non-physiological conditions, the thermodynamic equilibrium of this reaction can be shifted to favor synthesis over hydrolysis. acs.orgmdpi.com This "reversed proteolysis" allows proteases to be used as catalysts for forming peptide bonds. mdpi.com

This approach, known as protease-mediated peptide synthesis (PMPS), was first described in the 1930s and offers a highly regioselective and stereospecific method for peptide ligation. acs.orgnih.gov The synthesis can be controlled either thermodynamically or kinetically. mdpi.comfrontiersin.org

Thermodynamic Control: This approach manipulates reaction conditions (e.g., using water-miscible organic solvents or high substrate concentrations) to shift the equilibrium towards the peptide product. The product often precipitates from the aqueous solution, further driving the reaction forward. acs.org

Kinetic Control: This method uses an activated ester of the N-protected amino acid as the acyl donor. The protease catalyzes the rapid aminolysis of this ester by the C-protected amino acid (the nucleophile), which is much faster than the competing hydrolysis reaction. mdpi.comfrontiersin.org Serine and cysteine proteases, such as chymotrypsin (B1334515) and thermolysin, are particularly suitable for kinetically controlled synthesis because they form an acyl-enzyme intermediate. mdpi.comfrontiersin.org

Proteases like chymotrypsin and papain have been used to synthesize dipeptides and even larger peptide fragments. nih.govpnas.org For example, an α-amino acid ester acyltransferase from Sphingobacterium siyangensis has been used for the enzymatic production of L-alanyl-L-glutamine from L-alanine (B1666807) methyl ester. oup.com While challenges such as potential product hydrolysis or undesired cleavage of existing peptide bonds can occur, careful selection of the enzyme and reaction conditions can lead to successful and efficient synthesis of the target peptide. nih.gov

Stereoselective Synthesis of Specific Stereoisomeric Forms of Alanyl-Leucine

The synthesis of specific stereoisomers of alanyl-leucine, such as L-alanyl-L-leucine, D-alanyl-L-leucine, L-alanyl-D-leucine, and D-alanyl-D-leucine, is crucial for investigating their distinct biological and chemical properties. The spatial arrangement of atoms in these dipeptides dictates their interaction with chiral biological molecules like enzymes and receptors. nih.govbiopharmaspec.com Stereoselective synthesis aims to produce a single, desired stereoisomer, thereby avoiding the need for complex separation of isomeric mixtures. Methodologies to achieve this include chemical synthesis using chiral building blocks, enzymatic catalysis, and chiral resolution techniques.

Chemical Synthesis from Chiral Precursors

A direct and common approach to obtaining stereochemically pure dipeptides is to start with optically pure amino acid precursors. Standard peptide coupling methods, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis, can be employed. In these methods, the carboxyl group of one amino acid is activated to react with the amino group of another. To prevent side reactions and racemization, protecting groups are used for the amino and carboxyl functionalities that are not involved in the peptide bond formation.

A specific example is the synthesis of D-alanyl-L-leucine methyl ester hydrochloride. prepchem.com This process involves the hydrogenation of Nα-benzyloxycarbonyl-D-alanyl-L-leucine methyl ester. The starting material already contains the desired stereochemistry (D-alanine and L-leucine). The reaction removes the benzyloxycarbonyl protecting group from the D-alanine residue to yield the final dipeptide ester.

Table 1: Synthesis of D-Alanyl-L-leucine, methyl ester, hydrochloride

| Parameter | Details |

|---|---|

| Starting Material | Nα-benzyloxycarbonyl-D-alanyl-L-leucine, methyl ester |

| Reagents | Hydrogen (H₂), 20% Palladium on carbon (catalyst), Methanol (solvent), Hydrogen chloride in methanol |

| Reaction Conditions | Stirred under hydrogen at one-inch water pressure |

| Conversion Time | 3 to 6 hours (monitored by thin-layer chromatography) |

| Product | D-Alanyl-L-leucine, methyl ester, hydrochloride |

Data sourced from PrepChem.com. prepchem.com

This method highlights a key strategy: the stereochemistry of the final peptide is determined by the stereochemistry of the initial amino acid building blocks.

Enzymatic Synthesis

Enzymatic methods offer high stereoselectivity and operate under mild reaction conditions, making them an attractive alternative to chemical synthesis. mdpi.com Enzymes such as lipases and proteases can catalyze the formation of peptide bonds in a stereospecific manner. For instance, lipases have been used for the synthesis of L-alanyl esters from unprotected L-alanine. researchgate.net

Furthermore, enzymes are pivotal in producing the chiral amino acid precursors themselves. D-amino acid dehydrogenases (DAADH) and aminotransferases can synthesize specific D-amino acids from corresponding α-keto acids with high enantiomeric excess. mdpi.com For example, D-leucine has been synthesized from its corresponding α-keto acid (2-oxo-4-methylvaleric acid) with a 99% yield and >99% enantiomeric excess (ee) using an engineered DAADH. mdpi.com Similarly, efficient biocatalytic methods have been developed for producing both D- and L-alanine. frontiersin.org These enantiopure amino acids can then be used in subsequent chemical or enzymatic peptide coupling steps.

Table 2: Examples of Enzymatic Synthesis of Chiral Amino Acids

| Target Molecule | Enzyme System | Precursor | Yield/Selectivity | Reference |

|---|---|---|---|---|

| D-Leucine | D-amino acid dehydrogenase (DAADH) variant | 2-oxo-4-methylvaleric acid | 99% yield, >99% ee | mdpi.com |

| L-alanyl-D-glucose esters | Lipase from Rhizomucor miehei | L-Alanine, D-glucose | >99% ester yield | researchgate.net |

| D-Alanine | Engineered E. coli with alanine dehydrogenase | Sodium pyruvate, Ammonium (B1175870) chloride | 6.48 g/L | frontiersin.orgresearchgate.net |

Chiral Resolution of Racemic Mixtures

When a synthesis results in a mixture of stereoisomers (a racemate), chiral resolution techniques can be employed to separate them.

Chromatographic Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers and diastereomers. mdpi.com For example, phosphinic dipeptide analogues, which are structurally similar to alanyl-leucine, have been successfully separated into all their individual stereoisomers using a quinidine (B1679956) carbamate (B1207046) modified silica (B1680970) stationary phase. nih.govresearchgate.net This demonstrates the potential of chiral HPLC for separating the stereoisomers of alanyl-leucine.

Diastereomeric Salt Formation: This classical resolution method involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. rsc.org These salts have different physical properties, such as solubility, which allows for their separation by crystallization. For instance, racemic DL-leucine has been resolved by forming diastereomeric salts with (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA). The D-leucine salt was found to be less soluble and more stable, enabling its separation from the L-leucine (B1674790) salt. rsc.org The resolved, enantiopure amino acids can then be used to synthesize the desired alanyl-leucine stereoisomer.

Biochemical Roles and Metabolic Pathways Investigated with Dl Alanyl L Leucine

Role as a Building Block in Peptide and Protein Synthesis Research

In the field of biochemistry, dl-Alanyl-l-leucine is utilized as a fundamental component in the study of peptide and protein synthesis. ontosight.ai Dipeptides are the simplest form of peptides and represent the initial step in the formation of more complex protein structures. Researchers use dipeptides like alanyl-leucine to investigate the mechanics of peptide bond formation, the stability of peptides, and their subsequent incorporation into larger polypeptide chains. ontosight.aiwhiterose.ac.uk

Studies have demonstrated that dipeptides can be more stable than free amino acids in certain experimental conditions, such as cell culture media. This stability makes them reliable substitutes for individual amino acids in research focused on protein turnover and synthesis. The use of this compound allows for precise tracking of the metabolic fate of its constituent amino acids, alanine (B10760859) and leucine (B10760876), once the dipeptide is hydrolyzed by cellular enzymes called peptidases. This is crucial for understanding how cells utilize building blocks for protein construction under various physiological and pathological conditions.

| Research Area | Specific Application of this compound | Key Findings/Objectives |

|---|---|---|

| Peptide Chemistry | Starting material for the synthesis of longer, more complex peptides. ontosight.ai | Investigating the efficiency and outcomes of various peptide synthesis methodologies. |

| Cell Culture | Used as a stable source of leucine and alanine in cell culture media. | Serves as a reliable alternative to free amino acids, which can be less stable during prolonged incubation. |

| Metabolic Studies | Acts as a tracer to follow the incorporation of alanine and leucine into newly synthesized proteins. | Elucidates the pathways of amino acid utilization and protein turnover within the cell. |

Studies on Amino Acid Transport and Cellular Uptake Mechanisms

The transport of amino acids and small peptides across the cell membrane is a tightly regulated process, critical for cellular nutrition and signaling. This compound is instrumental in studying these transport mechanisms. Dipeptides are typically transported into cells by distinct systems from those that transport free amino acids, such as the proton-coupled oligopeptide transporters (PEPT). This allows researchers to probe the activity and specificity of these peptide transporters.

Research has identified several amino acid transport systems, including the L-system, which is responsible for the uptake of large neutral amino acids like leucine, and the A-system, which transports smaller amino acids like alanine. nih.govnih.gov By using a dipeptide that contains both a System L and a System A substrate, scientists can investigate the interplay and regulation of these distinct transport pathways. nih.gov For instance, studies have shown that the transport of L-leucine (B1674790) can be inhibited by specific compounds, which helps to characterize the transporters involved, such as LAT1 and LAT2 (L-type amino acid transporters). nih.govphysiology.org The use of dipeptide analogues provides a method to explore how cells coordinate the uptake of different amino acids necessary for their function. asm.org Once inside the cell, the dipeptide is hydrolyzed, releasing the individual amino acids for use in metabolic processes.

| Transporter System | Primary Substrates | Relevance to this compound Research |

|---|---|---|

| Peptide Transporters (e.g., PEPT) | Dipeptides and tripeptides. | Primary route for cellular uptake of intact this compound. |

| System L (e.g., LAT1/LAT2) | Large neutral amino acids (e.g., Leucine). nih.govphysiology.org | Studied via the l-leucine component after intracellular hydrolysis of the dipeptide. nih.gov |

| System A | Small neutral amino acids (e.g., Alanine). nih.gov | Studied via the dl-alanine (B559559) component after intracellular hydrolysis of the dipeptide. nih.gov |

Research on Leucine Metabolism and Signaling Pathways (e.g., mTORC1) using Dipeptide Analogues

Leucine is not only a building block for proteins but also a critical signaling molecule that regulates cell growth, proliferation, and protein synthesis, primarily through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. mdpi.comfrontiersin.orgnih.gov Dipeptide analogues containing leucine, such as this compound, are valuable tools for investigating this pathway. When this compound is transported into the cell and hydrolyzed, the released l-leucine can activate mTORC1. frontiersin.org

The activation of mTORC1 by leucine initiates a signaling cascade that promotes protein synthesis by phosphorylating key downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). frontiersin.orgnih.govscielo.br Research using leucine analogues has helped to delineate the structural requirements for mTORC1 activation. nih.gov Studies have shown that small, lipophilic modifications to leucine may be tolerated for agonist activity, while other changes can diminish or abolish it. nih.gov This research is crucial for understanding how nutrient availability is translated into metabolic action within the cell. The use of dipeptides allows for a controlled release of leucine intracellularly, providing a model to study the dynamics of mTORC1 activation. elifesciences.orgelifesciences.org

| Component | Function | Effect of Leucine Activation |

|---|---|---|

| mTORC1 | Central regulator of cell growth and protein synthesis. frontiersin.org | Activated by intracellular leucine. mdpi.comfrontiersin.org |

| S6 Kinase 1 (S6K1) | A downstream target of mTORC1 that promotes ribosome biogenesis and translation. nih.gov | Phosphorylated and activated. frontiersin.orgnih.gov |

| 4E-BP1 | A translational repressor that inhibits the initiation of translation. nih.gov | Phosphorylated and inactivated, allowing translation to proceed. frontiersin.orgnih.gov |

Investigations into Broader Metabolic Regulation in Research Models

Research has demonstrated that leucine can influence the expression of genes involved in energy and lipid metabolism. frontiersin.org It plays a role in regulating fat deposition and can promote fatty acid oxidation. mdpi.com Leucine supplementation has been shown to increase mitochondrial biogenesis and oxygen consumption in both muscle cells and adipocytes. frontiersin.org Furthermore, leucine signaling through mTORC1 is interconnected with other major metabolic pathways, including insulin (B600854) signaling. frontiersin.org By using dipeptide analogues in various research models, scientists can untangle the complex regulatory networks that link amino acid availability to systemic metabolic health. For instance, in a mouse model of acute inflammation, the anabolic response to leucine was found to be impaired, highlighting the influence of the broader metabolic state on amino acid signaling. physiology.org

Enzymatic Hydrolysis and Interactions of Dl Alanyl L Leucine

Substrate Specificity for Peptidases and Aminopeptidases

Peptidases exhibit a range of specificities for their substrates. Aminopeptidases, a subclass of exopeptidases, are particularly important for the hydrolysis of dipeptides by cleaving the N-terminal amino acid. nih.gov Leucine (B10760876) aminopeptidases (LAPs), belonging to the M1 and M17 peptidase families, are metallopeptidases that, while preferentially hydrolyzing substrates with an N-terminal leucine, often display broad specificity. researchgate.net

Alanyl aminopeptidases (AAPs), such as the M1 alanyl aminopeptidase (B13392206) (PfM1AAP), also demonstrate broad substrate specificity, capable of cleaving a variety of amino acids, including bulky and hydrophobic ones. plos.org For instance, membrane alanyl aminopeptidase (mAAP) can remove N-terminal amino acids from a wide array of oligopeptides. nih.gov The preferred order of cleavage for aminoacyl derivatives by mAAP is generally reported as Alanine (B10760859), Phenylalanine, Tyrosine, Leucine, and so on. nih.gov

Studies on various aminopeptidases have shown that their activity is not limited to a single type of amino acid residue. For example, an aminopeptidase from Aspergillus oryzae can hydrolyze dipeptides with different N-terminal residues, indicating a broad substrate range. tandfonline.com Similarly, aminopeptidases from Plasmodium falciparum can efficiently cleave substrates with N-terminal Arginine, Alanine, Leucine, and Methionine. plos.org The hydrolysis of dipeptides is a key function of these enzymes, contributing to the breakdown of proteins into their constituent amino acids. nih.govresearchgate.net

The specificity of these enzymes is crucial for their biological function, which can range from protein turnover and processing of bioactive peptides to roles in the immune response. researchgate.net The ability of aminopeptidases to hydrolyze dipeptides like dl-Alanyl-l-leucine is fundamental to these processes.

Kinetics and Mechanism of Enzymatic Cleavage

The enzymatic cleavage of dipeptides is a process that can be characterized by its kinetic parameters, which provide insight into the efficiency and mechanism of the enzyme. The hydrolysis of dipeptides by peptidases generally follows Michaelis-Menten kinetics, where the rate of reaction is dependent on the substrate concentration.

Kinetic studies of various peptidases reveal differences in their catalytic efficiencies (kcat/Km) and Michaelis constants (Km) for different substrates. For example, the hydrolysis of the dipeptides Met-Phe and Leu-Leu by the M1-family aminopeptidase from Plasmodium falciparum (PfA-M1) was analyzed using reverse-phase ultra-performance liquid chromatography. nih.gov The Michaelis constant (Km) for the hydrolysis of a dipeptide substrate by PfA-M1 was found to increase at lower pH values, being 7-fold higher at pH 5.5 than at pH 7.5. nih.gov Despite this, the catalytic efficiency remained high. nih.gov

The pH of the environment plays a critical role in the kinetics of enzymatic cleavage. The optimal pH for the activity of many aminopeptidases is around neutral to slightly alkaline (pH 7.0-9.0). nih.govkoreascience.kr For instance, a leucine aminopeptidase from Bacillus sp. showed optimal activity at pH 9.0. koreascience.kr However, the Km value is often lowest in the pH range of 7.0-7.5. nih.gov

The mechanism of cleavage involves the binding of the dipeptide to the active site of the enzyme. In metallo-aminopeptidases, the active site contains one or more metal ions that are essential for catalysis. koreascience.krnih.gov The N-terminal amino acid of the substrate interacts with specific residues in the active site, facilitating the hydrolysis of the peptide bond. nih.gov

The table below presents kinetic data for the hydrolysis of various dipeptides by different enzymes, illustrating the range of catalytic efficiencies.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |

| PfA-M1 | Met-Phe | 0.08 ± 0.01 | 8.8 ± 0.2 | 1.1 x 10⁵ | 7.5 | nih.gov |

| PfA-M1 | Leu-Leu | 0.15 ± 0.02 | 2.5 ± 0.1 | 1.7 x 10⁴ | 7.5 | nih.gov |

| PfA-M1 | Met-Phe | 0.57 ± 0.09 | 7.2 ± 0.6 | 1.3 x 10⁴ | 5.5 | nih.gov |

| PfA-M1 | Leu-Leu | 1.1 ± 0.2 | 3.0 ± 0.3 | 2.7 x 10³ | 5.5 | nih.gov |

Influence of Metal Ions on Dipeptide-Enzyme Interactions

Metal ions are crucial cofactors for a large number of peptidases, particularly metallo-aminopeptidases. These enzymes contain a metal ion, typically zinc, in their active site which is directly involved in the catalytic mechanism. The interaction between the dipeptide substrate, the enzyme, and the metal ion is a key determinant of the enzyme's activity.

The activity of many aminopeptidases is strongly inhibited by metal chelating agents like EDTA and 1,10-phenanthroline, which remove the essential metal ion from the active site. tandfonline.comkoreascience.kr For example, a leucine aminopeptidase from a Bacillus species was completely inhibited by these agents. koreascience.kr The lost activity could often be restored by the addition of divalent cations such as Zn²⁺ or Co²⁺. tandfonline.comkoreascience.kr

Different metal ions can have varying effects on enzyme activity. In some cases, the addition of certain metal ions can enhance the hydrolytic activity of the enzyme. For instance, the activity of the Bacillus leucine aminopeptidase was stimulated by Zn²⁺ and Co²⁺. koreascience.kr Similarly, a dipeptidase from Aspergillus oryzae required Zn²⁺ for the hydrolysis of dipeptides like leucylglycine and leucylleucine, and Co²⁺ for the hydrolysis of glycylleucine and glycylglycine. tandfonline.com However, for the hydrolysis of other dipeptides like alanylglycine and alanylleucine, this particular enzyme did not require any metal ions for activation. tandfonline.com

The table below summarizes the effect of different metal ions on the activity of a leucine aminopeptidase.

| Metal Ion (1 mM) | Relative Activity (%) |

| None | 100 |

| Co²⁺ | 235 |

| Mn²⁺ | 150 |

| Ca²⁺ | 115 |

| Mg²⁺ | 110 |

| Zn²⁺ | 105 |

| Cu²⁺ | 5 |

| Hg²⁺ | 0 |

| Fe²⁺ | 0 |

Data adapted from a study on a leucine aminopeptidase from Bacillus sp. JH 108, where the effect of metal ions on the hydrolysis of L-Leucine (B1674790) p-nitroanilide was measured. koreascience.kr

The structural basis for the role of metal ions comes from crystallographic studies. In many metallo-aminopeptidases, the metal ion is coordinated by several amino acid residues in the active site. capes.gov.br The substrate's N-terminal amino group and carbonyl oxygen of the peptide bond often interact with the metal ion, which facilitates the nucleophilic attack on the peptide bond, leading to its cleavage. nih.gov

Advanced Analytical and Spectroscopic Characterization of Dl Alanyl L Leucine

Chromatographic Methods for Analysis

Chromatographic techniques are fundamental in the separation and analysis of dipeptides from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used methods for the analysis of dl-Alanyl-l-leucine.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the amount of this compound in a sample. Due to the lack of a strong chromophore in many amino acids and peptides, pre-column or post-column derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors. mdpi.comresearchgate.net

A common approach involves derivatization with reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent), which allows for sensitive photometric detection. researchgate.net Reversed-phase HPLC, often using a C18 column, is typically used to separate the derivatized dipeptides. mdpi.comresearchgate.net The mobile phase usually consists of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724). mdpi.comacs.org This allows for the efficient separation of the target dipeptide from its constituent amino acids and other impurities.

For instance, a method for the quantitative detection of L-alanyl-L-alanine utilizes an amino bonded silica (B1680970) gel column with a mobile phase of acetonitrile and a monopotassium phosphate buffer, with detection at 215 nm. google.com While this method is for a different dipeptide, similar principles can be applied to this compound. The purity of commercial dl-Alanyl-dl-leucine has been reported to be greater than 95.0% as determined by HPLC. tcichemicals.com

Table 1: Representative HPLC Conditions for Dipeptide Analysis

| Parameter | Condition | Reference |

| Column | Reversed-phase C18, Amino bonded silica gel | mdpi.comgoogle.com |

| Mobile Phase | Acetonitrile/Phosphate Buffer Gradient | mdpi.comacs.orggoogle.com |

| Detection | UV-Vis (e.g., 210 nm, 215 nm, 225 nm) | mdpi.comacs.orggoogle.com |

| Derivatization | Pre-column with Marfey's Reagent | researchgate.net |

Gas Chromatography (GC) in Enantiomer-Specific Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For dipeptides, which are non-volatile, derivatization is necessary to increase their volatility. nih.govuni-giessen.de A significant application of GC in the context of this compound is the separation of its stereoisomers. kisti.re.krnih.gov

This is achieved by using a chiral stationary phase, such as Chirasil-L-Val, which can differentiate between the enantiomers and diastereomers of the derivatized dipeptide. nih.gov The dipeptides are typically converted into their N-perfluoroacetyl dipeptide esters to make them suitable for GC analysis. nih.gov This enantiomer-specific analysis is crucial for determining the stereochemical purity of the sample and for studying processes that may involve stereoselective synthesis or degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in solution. For this compound, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming its primary structure. hmdb.cachemicalbook.com

Beyond simple structural confirmation, NMR is instrumental in studying the conformational preferences of dipeptides in solution. nih.gov The ³J(HN,Hα) coupling constant, obtained from ¹H NMR spectra, is particularly sensitive to the backbone dihedral angle φ and can be used to estimate the relative populations of different conformations, such as polyproline II (PPII) and β-strand structures. nih.govpnas.org For instance, studies on similar dipeptides have shown that the PPII conformation is a significant population in aqueous solutions. nih.gov Isotopic labeling, such as the use of deuterated solvents or selective deuteration of the molecule, can further aid in simplifying complex spectra and extracting more detailed conformational information. researchgate.net

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound. chemicalbook.com When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for the identification and quantification of dipeptides in complex mixtures. mdpi.com

In LC-MS analysis, the dipeptide is first separated by the liquid chromatograph and then introduced into the mass spectrometer, where it is ionized. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the identity of this compound. hmdb.ca Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information that can be used to confirm the amino acid sequence. hmdb.ca This technique is also valuable for quantitative analysis, where the intensity of the signal is proportional to the concentration of the dipeptide.

Advanced Spectroscopic Techniques for Conformational Analysis (e.g., Raman, Electronic Circular Dichroism)

While NMR provides information about average conformations, other spectroscopic techniques can offer insights into the specific vibrational modes and electronic transitions that are sensitive to peptide conformation.

Raman Spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations of a sample. mdpi.comresearchgate.net The amide III region of the Raman spectrum of dipeptides is particularly sensitive to the backbone conformation and can be used to determine the relative populations of different secondary structures like PII, β-sheet, and α-helix. pnas.orgresearchgate.net Studies on alanine (B10760859) and valine dipeptides have demonstrated the utility of Raman spectroscopy in elucidating conformational preferences in aqueous solutions. researchgate.netacs.org

Electronic Circular Dichroism (ECD) is a form of UV-Vis spectroscopy that measures the differential absorption of left and right circularly polarized light. researchgate.nettandfonline.com This technique is highly sensitive to the chiral environment of the chromophores, making it an excellent tool for studying the secondary structure of peptides and proteins. acs.orgrsc.org The ECD spectra of dipeptides can indicate the presence of specific conformations, such as the polyproline II (PPII) helix. nih.govacs.org Temperature-dependent ECD measurements can provide thermodynamic information about conformational equilibria. acs.org

Enantiomer-Specific Isotope Analysis (ESIA) in Tracing Biogenic and Abiogenic Processes

Enantiomer-Specific Isotope Analysis (ESIA) is a sophisticated analytical technique that combines enantioselective chromatography with isotope ratio mass spectrometry. arxiv.orgjamstec.go.jp This method allows for the determination of the stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of individual enantiomers of a chiral compound. acs.orgresearchgate.net

In the context of amino acids and dipeptides, ESIA can be a powerful tool to distinguish between biological and non-biological origins. arxiv.orgjamstec.go.jp Biogenic processes often exhibit significant isotopic fractionation and enantioselectivity, leading to distinct isotopic signatures for L- and D-enantiomers. arxiv.org In contrast, abiogenic synthesis typically results in racemic mixtures with no significant isotopic difference between the enantiomers. arxiv.org While direct ESIA studies on this compound are not widely reported, the principles established for individual amino acids like alanine are applicable. arxiv.orgjamstec.go.jp This technique holds promise for tracing the origins and transformation pathways of dipeptides in various natural and synthetic systems.

Theoretical and Computational Investigations of Dl Alanyl L Leucine Conformation and Reactivity

Molecular Dynamics Simulations of Dipeptide Behavior in Solvent Environments

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, used to model the dynamic behavior of biomolecules in solution. These simulations track the movements of individual atoms over time, governed by a force field that approximates the potential energy of the system. This allows for the exploration of a molecule's conformational landscape and its interactions with the surrounding solvent.

For dipeptides, MD simulations elucidate how the solvent influences structural preferences. Studies on related dipeptides like L-alanyl-l-glutamine in water and ethanol-water mixtures have utilized MD to explain solubility phenomena. figshare.comresearchgate.net By calculating radial distribution functions, researchers can quantify the interactions between solute and solvent molecules, revealing the structure of the solvation shell around different parts of the dipeptide. figshare.comresearchgate.net Similarly, MD simulations combined with spectroscopic techniques have been employed to study the solvation structure of L-leucine (B1674790) in various alcohol-water binary solvents, showing how different solvent components preferentially surround the hydrophobic alkyl group of the amino acid. nih.gov

The behavior of a dipeptide like dl-Alanyl-l-leucine in an aqueous environment would be characterized by the hydration of its polar termini (the N-terminal amino group and the C-terminal carboxylate group) and the hydrophobic effect driving the partial shielding of the nonpolar alanine (B10760859) methyl group and leucine (B10760876) isobutyl group from water. MD simulations can predict the stability of different conformations by monitoring key dihedral angles and the formation of intramolecular hydrogen bonds, which may be transiently stabilized or disrupted by solvent interactions. nih.gov

| Compound | Solvent System | Focus of Simulation | Key Findings | Reference |

|---|---|---|---|---|

| L-Alanyl-L-glutamine | Water, Ethanol-Water | Solubility and Solvation | Radial distribution functions used to evaluate solute-solvent interactions. | figshare.comresearchgate.net |

| L-Leucine | Methanol-Water, Ethanol-Water, etc. | Solvation Structure | Alkyl/fluoroalkyl groups of alcohol solvents surround the hydrophobic moiety of leucine. | nih.gov |

| Cyclic Tetrapeptides | Acetonitrile (B52724) | Conformational Landscape | Simulations revealed the predominant adoption of specific β-turn structures. | nih.gov |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and energetic properties of molecules. It is particularly effective for calculating properties related to chemical reactivity. DFT studies on amino acids and dipeptides provide fundamental insights into their intrinsic properties, independent of the complex environment of a bulk solvent or crystal.

Investigations into the amino acids L-alanine (B1666807) and L-leucine using DFT have shown that they possess wide band gaps and that their crystal formation is primarily driven by dipolar interactions and hydrogen bonding. aps.org For dipeptides, DFT is used to analyze the deformation electron density, which reveals the distribution of electrons in chemical bonds and lone pairs. A study on DL-alanyl-methionine, for instance, used DFT to corroborate experimental X-ray diffraction data, successfully analyzing the electron density around the sulfur atom and the topological properties of its covalent and hydrogen bonds. nih.gov

DFT calculations can also accurately reproduce molecular conformations observed in the solid state, demonstrating the significant influence of intramolecular forces over intermolecular packing forces in some cases. nih.gov Furthermore, DFT is often used in conjunction with experimental vibrational spectroscopy (Infrared and Raman) to assign vibrational modes to specific molecular motions, aiding in the structural characterization of dipeptides like L-alanyl-L-phenylalanine. researchgate.net For this compound, DFT could be used to calculate its optimized geometry, vibrational frequencies, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial indicators of chemical reactivity.

| Compound/System | DFT Method/Basis Set | Investigated Properties | Key Findings | Reference |

|---|---|---|---|---|

| DL-Alanyl-methionine | Not specified | Electron density, bonding | Deformation density revealed two lone pairs on the sulfur atom; confirmed experimental results. | nih.gov |

| L-Alanine, L-Leucine | Generalized Gradient Approximation | Structural and electronic properties | Molecules adopt zwitterionic forms in crystals; wide DFT band gaps (~5 eV) were found. | aps.org |

| L-Alanyl-L-phenylalanine | B3LYP/6-31G++(d,p) | Vibrational and structural properties | Calculations supported experimental IR and Raman spectra for normal mode assignment. | researchgate.net |

| Cyclic Dipeptides | Not specified | Molecular conformation | Gas-phase DFT calculations reproduced observed molecular conformations in crystals. | nih.gov |

Conformational Analysis and Molecular Recognition Models

The biological function and physical properties of a dipeptide are intimately linked to its three-dimensional structure, or conformation. Conformational analysis involves identifying the stable, low-energy structures a molecule can adopt by rotating around its single bonds. For a dipeptide like this compound, the key degrees of freedom are the backbone dihedral angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N).

Theoretical conformational analyses are often performed using quantum chemical calculations to create a Ramachandran map, which plots the energy of the molecule as a function of its φ and ψ angles. researchgate.netresearchsquare.com Studies on blocked dipeptides, such as HCO-L-ser-L-ala-NH2, have systematically investigated all possible conformers to identify the most stable structures. researchsquare.com These analyses show that dipeptides have a strong preference for specific regions of the Ramachandran plot, often corresponding to secondary structures like β-turns or polyproline II (pPII) helices. mdpi.com The conformational ensemble of alanine-containing peptides, for example, shows a significant tendency to sample pPII-like conformations. mdpi.com

The specific conformations adopted by a dipeptide govern its ability to participate in molecular recognition events, such as binding to a receptor or an enzyme active site. The shape, size, and pattern of hydrogen bond donors and acceptors presented by a stable conformer determine its interaction specificity. While no specific molecular recognition models for this compound are documented, the principles of conformational analysis provide the foundation for developing such models by predicting the shapes it is most likely to present to a biological target.

Crystal Engineering and Solid-State Interactions of Dipeptides

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. nih.gov For dipeptides, the primary interactions governing crystal packing are hydrogen bonds, particularly the strong, charge-assisted hydrogen bonds between the N-terminal ammonium (B1175870) group (–NH3+) and the C-terminal carboxylate group (–COO–) of neighboring molecules.

A comprehensive survey of dipeptide crystal structures reveals that they predominantly organize into a few distinct patterns based on hydrogen-bonded, head-to-tail chains. researchgate.net These patterns differ in the symmetry relating the molecules within the chains and the type of amide hydrogen bonding. The choice of pattern is influenced by the amino acid sequence and side-chain bulk. researchgate.net The solid-state structure of L-alanine, for instance, features a network of hydrogen bonds linking the zwitterionic molecules into a stable orthorhombic crystal lattice. researchgate.net

Research Applications of Dl Alanyl L Leucine in Peptidomimetics and Biological Studies in Vitro/animal Models

Design and Synthesis of Peptidomimetic Structures Incorporating Alanyl-Leucine Motifs

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. longdom.org The alanyl-leucine motif is a common feature in these designs due to the versatile nature of its constituent amino acids.

To overcome the limitations of natural peptides, such as susceptibility to enzymatic degradation, researchers have explored various backbone modifications. These modifications aim to alter the peptide's conformational flexibility and stability. researchgate.netnih.gov For peptides incorporating the alanyl-leucine motif, strategies include the substitution of the amide bond with non-hydrolyzable surrogates, such as in oxetanyl peptides. acs.org

Furthermore, the side chains of alanine (B10760859) and leucine (B10760876) can be modified to create analogues with altered properties. For instance, the introduction of unnatural amino acids can enhance proteolytic stability while maintaining or improving biological activity. nih.gov The synthesis of peptidomimetics often employs solid-phase synthesis techniques, which allow for the efficient assembly of these modified structures. researchgate.net

| Modification Strategy | Rationale | Potential Impact on Alanyl-Leucine Motifs |

| Backbone Modification | Enhance stability against proteolysis. nih.gov | Replacement of the amide bond between alanine and leucine with a more stable linkage. acs.org |

| Side Chain Analogues | Modulate hydrophobicity, steric bulk, and biological interactions. | Introduction of non-canonical amino acid analogues of alanine or leucine to fine-tune activity. nih.gov |

| N- and C-terminal Modifications | Protect against exopeptidases and modulate overall charge and solubility. nih.gov | Acetylation of the N-terminus or amidation of the C-terminus of an alanyl-leucine containing peptide. nih.gov |

Several strategies are employed to enhance the stability and bioactivity of peptidomimetics containing the alanyl-leucine motif. Cyclization, for instance, can improve metabolic stability and conformational rigidity, leading to enhanced biological activity. nih.gov Another approach is the incorporation of D-amino acids. Substituting an L-amino acid with its D-enantiomer can render the peptide resistant to degradation by proteases. nih.govresearchgate.net For example, the substitution of L-leucine (B1674790) with D-leucine in a peptide sequence has been shown to enhance its antibacterial and anticancer activity. nih.govresearchgate.net

Moreover, the strategic placement of leucine residues can be inspired by naturally occurring motifs like the leucine zipper, which has been utilized in the design of novel antimicrobial peptides. nih.govresearchgate.net The hydrophobicity imparted by leucine is a critical factor in the interaction of these peptides with cell membranes. nih.gov

| Strategy | Mechanism of Action | Example Application for Alanyl-Leucine Constructs |

| Cyclization | Constrains the peptide into a bioactive conformation and protects against enzymatic degradation. nih.gov | A cyclic peptide containing the alanyl-leucine sequence to improve its receptor binding affinity. |

| D-amino acid Substitution | Increases resistance to proteolysis by enzymes that specifically recognize L-amino acids. nih.govresearchgate.net | Replacing L-alanine (B1666807) or L-leucine with their D-counterparts in a peptidomimetic to prolong its half-life. |

| Incorporation of Leucine-Rich Motifs | Enhances interaction with biological membranes, a key step in the mechanism of many antimicrobial and anticancer peptides. nih.govmdpi.com | Designing peptides with repeating alanyl-leucine units to increase their amphipathicity and membrane-disrupting capabilities. |

Investigation of In Vitro Biological Activities and Mechanisms in Model Systems

The biological effects of dl-Alanyl-l-leucine and related peptidomimetics are being actively investigated in various in vitro and preclinical models. These studies aim to elucidate the mechanisms of action and potential therapeutic applications of these compounds.

Leucine, a key component of this compound, is known to play a significant role in cellular energy metabolism. It can be used as a substrate for ATP generation and is a well-known activator of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and metabolism. nih.gov Leucine supplementation has been shown to influence energy and lipid metabolism in various tissues, including skeletal muscle, liver, and adipose tissue. nih.gov While direct studies on this compound are limited, the presence of leucine suggests that this dipeptide could influence cellular energy homeostasis. Research on L-leucine has indicated its potential to modulate protein synthesis and degradation, processes that are tightly linked to cellular energy status. nih.govresearchgate.net

Bioactive peptides derived from various sources have demonstrated anti-inflammatory and antioxidant properties in cellular models. Peptides containing hydrophobic amino acids, such as leucine, are often associated with these activities. mdpi.com Leucine-containing peptides may exert anti-inflammatory effects by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. mdpi.com For instance, synthetic peptides based on the glucocorticoid-induced leucine zipper (GILZ) protein have shown anti-inflammatory activity in vitro and in vivo. mdpi.com Furthermore, hydrolysates containing peptides have been shown to possess free radical scavenging abilities, indicating antioxidant potential. nih.gov While specific studies on the antioxidant and anti-inflammatory effects of this compound are not widely available, the presence of leucine suggests it may have similar properties.

A growing body of research has focused on the antimicrobial and anticancer activities of peptides rich in alanine and leucine. mdpi.commdpi.com These cationic antimicrobial peptides often adopt an α-helical structure that allows them to selectively disrupt the membranes of bacterial and cancer cells. mdpi.comnih.gov For example, the (KLAKLAK)2 peptide, which is composed of lysine (B10760008), leucine, and alanine, has been shown to be effective at killing human breast cancer cells by targeting mitochondrial membranes. mdpi.com Similarly, the substitution of specific residues with alanine or lysine in a fragment of the human host defense peptide LL-37, which contains leucine, can enhance its antimicrobial activity. nih.gov

The role of leucine in cancer is complex, with some studies suggesting it may have anti-cancer effects while others indicate it could promote tumor growth depending on the context. nih.govpreprints.org Leucine deprivation has been explored as a potential strategy in certain cancers, such as melanoma, that are dependent on this amino acid for survival. nih.gov In contrast, leucine supplementation has been investigated for its potential to mitigate cancer cachexia by stimulating muscle protein synthesis. nih.gov The incorporation of the alanyl-leucine motif into peptidomimetics is a promising area of research for the development of novel antimicrobial and anticancer agents. nih.govfrontiersin.orgresearchgate.netresearchgate.net

| Biological Activity | Investigated in | Key Findings Related to Alanine/Leucine Motifs |

| Antimicrobial | Bacterial strains, waxworm models | Peptides with repeating leucine and alanine motifs, such as (KLAKLAK)2, show potent antimicrobial activity. mdpi.com |

| Anticancer | Cancer cell lines, animal models | D-leucine substitution in peptides can enhance anticancer efficacy. nih.govresearchgate.net Leucine metabolism is a potential target in certain cancers. nih.gov |

Protein Degradation Modulation in Isolated Muscle Tissues and Cellular Assays

While direct research specifically investigating the effects of this compound on protein degradation in isolated muscle tissues and cellular assays is limited, the well-established roles of its constituent amino acids, alanine and particularly leucine, provide a basis for its scientific exploration. Leucine, a branched-chain amino acid (BCAA), is a known modulator of muscle protein turnover, primarily recognized for its potent stimulation of muscle protein synthesis.

Studies on leucine have demonstrated its capacity to attenuate muscle protein degradation under various catabolic conditions. For instance, research has shown that leucine supplementation can help preserve muscle mass by reducing proteolysis in states of inflammation or disuse. The ubiquitin-proteasome system is a major pathway for protein degradation in skeletal muscle, and evidence suggests that leucine can downregulate the expression of key components of this system, thereby reducing the breakdown of muscle proteins.

Given that this compound can serve as a source of L-leucine, it is hypothesized that it may exert similar effects on muscle protein metabolism. However, specific studies utilizing this compound to directly measure its impact on protein degradation markers in isolated muscle fibers or cultured muscle cells are not extensively documented in the available literature. Further research is required to elucidate the precise mechanisms and efficacy of this dipeptide in modulating protein degradation pathways in muscle tissue.

Use as a Reference Compound in Biochemical Assays and Transport Studies

In the realm of biochemical research, dipeptides such as this compound can serve as valuable reference compounds. Reference standards are crucial for ensuring the accuracy, consistency, and reliability of experimental results in various analytical and biological assays.

The applications of peptide reference standards are diverse and include:

Validation of analytical methods: Ensuring that techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry can accurately identify and quantify the target peptide.

Bioanalytical testing: Serving as a benchmark for the precise measurement of the peptide in biological samples.

Impurity profiling and stability testing: Helping to identify and quantify any degradation products or contaminants.

While specific documented instances of this compound being used as a primary reference standard in widely adopted, standardized assays are not prevalent, its utility in more specialized research contexts is plausible. For example, in studies investigating peptide transport mechanisms, a well-characterized dipeptide like this compound could be used to probe the specificity and kinetics of peptide transporters.

Amino acid and peptide transporters, such as the L-type amino acid transporters (LATs), play a critical role in the cellular uptake of these molecules. Studies on the transport of L-alanine and L-leucine have provided insights into the function of these transport systems. Although direct transport studies on the dipeptide this compound are not extensively detailed, it could theoretically be employed as a competitive inhibitor or a substrate to characterize the activity of peptide transporters in various cell types or tissue preparations.

The following table outlines potential research applications where this compound could be utilized as a reference compound:

| Research Application Area | Potential Use of this compound as a Reference Compound |

| Peptide Transport Studies | Characterization of dipeptide transporter specificity and kinetics. |

| Enzyme Activity Assays | Substrate for peptidases or proteases to determine enzyme activity. |

| Analytical Method Development | Standard for optimizing separation and detection parameters in chromatography and mass spectrometry. |

| Metabolic Studies | Tracer to investigate the metabolic fate of dipeptides in cellular or in vitro systems. |

Further research is necessary to establish the widespread use and validation of this compound as a certified reference material for routine biochemical assays and transport studies.

Q & A

Q. What are the established synthetic methodologies for dl-Alanyl-l-leucine, and how do they ensure reproducibility in peptide synthesis?

Solid-phase peptide synthesis (SPPS) and solution-phase methods are commonly employed. SPPS offers high purity and scalability via Fmoc/t-Bu chemistry, requiring iterative deprotection and coupling steps . Solution-phase synthesis may involve carbodiimide-mediated coupling (e.g., EDC/HOBt) in aprotic solvents, with purification via reverse-phase HPLC . To ensure reproducibility, detailed protocols must specify reaction conditions (e.g., molar ratios, temperature, and monitoring via TLC/LC-MS) and characterize intermediates (e.g., NMR for stereochemical integrity) .

Q. Which analytical techniques are critical for characterizing this compound purity and structural conformation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms stereochemistry and backbone connectivity, while mass spectrometry (MS) validates molecular weight . High-performance liquid chromatography (HPLC) assesses purity, with chiral columns distinguishing enantiomeric impurities . Thermal stability studies (e.g., DSC/TGA) and circular dichroism (CD) may probe conformational behavior in solution .

Q. How can researchers validate the biological relevance of this compound in peptide transport or enzymatic studies?

Competitive inhibition assays (e.g., against L-alanyl-L-leucine in aminopeptidase systems) and radiolabeled uptake studies in cell models (e.g., Caco-2 for intestinal transport) are foundational . Control experiments should include enantiomeric counterparts (e.g., l-Alanyl-d-leucine) to isolate stereospecific effects .

Advanced Research Questions

Q. How should researchers address contradictions in thermodynamic data for this compound solvation or stability across studies?

Systematic meta-analyses should compare experimental conditions (e.g., solvent polarity, pH, and temperature) . Computational validation (e.g., molecular dynamics simulations) can reconcile discrepancies by modeling solute-solvent interactions . Reproducibility checks using standardized buffers (e.g., PBS at physiological pH) and calibrated instruments (e.g., isothermal titration calorimetry) are critical .

Q. What experimental design principles apply to studying this compound degradation under varying environmental stressors?

Factorial designs should isolate stressors (e.g., UV exposure, oxidative agents) while controlling humidity and temperature . Accelerated stability testing (e.g., Arrhenius modeling) predicts shelf-life, with HPLC-MS identifying degradation products . Negative controls (e.g., inert atmospheres) and kinetic profiling (e.g., rate constants for hydrolysis) enhance reliability .

Q. How can researchers integrate spectroscopic and computational data to resolve ambiguities in this compound conformational analysis?

Hybrid approaches combine NMR-derived NOE restraints with density functional theory (DFT) calculations to model low-energy conformers . Principal component analysis (PCA) of CD spectra and molecular docking (e.g., with peptide-binding proteins) can validate structural hypotheses . Cross-validation with X-ray crystallography (if crystalline forms exist) is ideal .

Methodological Considerations

- Data Integrity : Ensure raw datasets (e.g., chromatograms, spectral peaks) are archived in supplementary materials for independent verification .

- Ethical Reporting : Disclose conflicts (e.g., solvent selection biases) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

- Interdisciplinary Collaboration : Partner with computational chemists or biophysicists to address multi-faceted research gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.